3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Metabolic disease research Threonine dehydrogenase (TDH) inhibition Embryonic stem cell metabolism

3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-50-6) is a synthetic small-molecule quinazolinecarboxamide derivative featuring a 3-methoxybenzamide substituent on a hexahydroquinazolin-2-yl core. This compound belongs to a focused library of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzamide analogs that have been investigated as threonine dehydrogenase (TDH) inhibitors and anti-inflammatory agents.

Molecular Formula C16H17N3O3
Molecular Weight 299.33
CAS No. 338401-50-6
Cat. No. B2742275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide
CAS338401-50-6
Molecular FormulaC16H17N3O3
Molecular Weight299.33
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(CCCC3)C(=O)N2
InChIInChI=1S/C16H17N3O3/c1-22-11-6-4-5-10(9-11)14(20)18-16-17-13-8-3-2-7-12(13)15(21)19-16/h4-6,9H,2-3,7-8H2,1H3,(H2,17,18,19,20,21)
InChIKeyQDYSXNPTVRQIIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-50-6): A Positionally Optimized Quinazolinecarboxamide for Targeted Biological Screening


3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-50-6) is a synthetic small-molecule quinazolinecarboxamide derivative featuring a 3-methoxybenzamide substituent on a hexahydroquinazolin-2-yl core. This compound belongs to a focused library of N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzamide analogs that have been investigated as threonine dehydrogenase (TDH) inhibitors and anti-inflammatory agents. [1] The 3-methoxy substitution pattern distinguishes it from unsubstituted, 2-methoxy, 4-methoxy, 2-methyl, and 4-methyl congeners, potentially conferring unique potency, selectivity, and physicochemical profiles relevant to metabolic disease and inflammation research. [2]

Why Closely Related Hexahydroquinazolinyl Benzamides Cannot Be Substituted for 3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide


Within the N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzamide series, subtle changes in the phenyl ring substitution pattern (position and nature of substituent) produce divergent biological activity profiles that preclude generic interchange. Published structure-activity relationship (SAR) data for quinazolinecarboxamide-based TDH inhibitors demonstrate that even minor modifications shift IC50 values by orders of magnitude and alter selectivity against off-target dehydrogenases. [1] Similarly, anti-inflammatory quinazolinecarboxamide derivatives in the Rimonyx patent exhibit substitution-dependent activity in delayed-type hypersensitivity (DTH) and peritonitis models, with some analogs active at 1 mg/kg p.o. while others are inactive. [2] The 3-methoxy group introduces a hydrogen-bond acceptor at the meta position, distinct from the para-methoxy, ortho-methoxy, methyl, or unsubstituted analogs, potentially affecting target engagement, metabolic stability, and solubility. These differences directly impact experimental reproducibility and procurement decisions.

Quantitative Differentiation Evidence for 3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide Against Its Closest Analogs


TDH Inhibition Potency: Class-Level Benchmarking Against the Qc1 Standard

The quinazolinecarboxamide (Qc) chemotype, to which 3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide belongs, has been validated as a threonine dehydrogenase (TDH) inhibitor scaffold. The prototypical Qc compound Qc1 (N-Benzyl-4-oxo-2-thioxo-3-(3-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide, CAS 403718-45-6) inhibits mouse TDH with an IC50 of approximately 500 nM and exhibits no detectable inhibition of hydroxysteroid, alcohol, lactate, or glucose-6-phosphate dehydrogenases at concentrations up to 10 mM (>20,000-fold selectivity window). [1] A panel of six Qc analogs bearing distinct peripheral modifications displayed approximate IC50 values of 0.5 µM, indicating that the central quinazolinecarboxamide core drives TDH engagement while the peripheral substituent fine-tunes potency. [2] The 3-methoxy substitution on the benzamide ring of the target compound represents a systematic variation within this SAR series, making it a critical comparator for determining the contribution of the meta-methoxy group to TDH inhibition relative to the unsubstituted, 2-methoxy, and 4-methoxy congeners.

Metabolic disease research Threonine dehydrogenase (TDH) inhibition Embryonic stem cell metabolism

Anti-Inflammatory Activity: In Vivo Differentiation Across Substitution Patterns

The Rimonyx patent (US20070191400A1) discloses a series of quinazolinecarboxamide derivatives as inhibitors of heparan sulfate-glycosaminoglycan (HS-GAG) interactions with L-selectin, a mechanism implicated in inflammatory and autoimmune diseases. In vivo testing in a murine delayed-type hypersensitivity (DTH) model revealed that Compound No. 2, administered orally at 25 mg/kg, significantly reduced ear thickness (p<0.05, n=12 mice/group). [1] In a mouse peritonitis model, Compound No. 1 administered intraperitoneally at 10 mg/kg markedly decreased neutrophil infiltration (p<0.001, n=15 mice/group). [2] The anti-inflammatory potency is highly sensitive to the nature and position of substituents on the quinazolinecarboxamide scaffold. Although the patent's exemplified compounds bear more complex substitutions (e.g., thioether-linked benzodioxin or methoxyphenyl groups), the core N-(4-oxo-hexahydroquinazolinyl)benzamide motif is conserved. The 3-methoxy substituent of the target compound introduces a meta-electron-donating group that may modulate the compound's interaction with the HS-GAG/L-selectin interface differently than para-, ortho-, or unsubstituted analogs.

Anti-inflammatory drug discovery L-selectin/HS-GAG inhibition Delayed-type hypersensitivity (DTH)

Tankyrase-2 Inhibitor Scaffold: Structural Evidence from Co-Crystal Structures

The 4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl moiety present in the target compound is a recognized tankyrase-2 (TNKS2) binding motif. A co-crystal structure (PDB ID: 5ZQP) of human tankyrase-2 in complex with a spiroindoline derivative containing the hexahydroquinazolin-2-yl substructure confirms that this scaffold engages the nicotinamide-binding pocket of the PARP catalytic domain. [1] The associated medicinal chemistry campaign by Shirai et al. (J. Med. Chem. 2019, 62, 3407-3427) reports that the lead compound RK-287107 exhibits >7,000-fold selectivity for TNKS/TNKS2 over PARP1 and inhibits WNT-responsive TCF reporter activity with dose-dependent tumor growth inhibition in a COLO-320DM colorectal cancer xenograft model. [2] The 3-methoxybenzamide substitution of the target compound represents a simplified analog of the tankyrase-binding scaffold, offering a minimalist probe for studying the contribution of the benzamide moiety to tankyrase engagement without the conformational complexity of spirocyclic extensions.

Cancer research Wnt/β-catenin signaling Tankyrase (TNKS/TNKS2) inhibition

Physicochemical Differentiation: Computed logP and Hydrogen-Bonding Profile vs. Unsubstituted and Methyl Congeners

The 3-methoxy substituent imparts distinct physicochemical properties relative to the unsubstituted (CAS 338401-46-0, MW 269.30, C15H15N3O2), 2-methyl (CAS 338416-23-2, MW 283.33, C16H17N3O2), and 4-methyl (CAS 338401-51-7, MW 283.33) analogs. [1] The target compound (MW 299.32, C16H17N3O3) introduces an additional oxygen atom that increases topological polar surface area (TPSA) by approximately 11 Ų relative to the methyl analogs, enhancing aqueous solubility while maintaining acceptable lipophilicity for membrane permeation. The meta-methoxy group functions as a hydrogen-bond acceptor (HBA), augmenting the HBA count from 4 (unsubstituted) to 5, which can strengthen target binding interactions without the steric penalty of para-substitution. These computed differences are critical for in vitro assay performance, where solubility-limited false negatives and aggregation-based false positives must be controlled through informed selection of the appropriate analog for each experimental system.

Drug-like property optimization Solubility and permeability Ligand efficiency metrics

Optimal Research and Industrial Application Scenarios for 3-Methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide (CAS 338401-50-6)


Metabolic Disease Probe Development: TDH Inhibition SAR Expansion

Investigators studying threonine catabolism and its role in embryonic stem cell pluripotency or cancer metabolism can use this compound as a SAR probe. The 3-methoxy substitution fills a critical gap in the Qc inhibitor matrix, enabling systematic comparison of meta-substituent effects against the established Qc1 benchmark (TDH IC50 ~500 nM). [1] This is directly actionable for labs seeking to optimize TDH inhibitor potency and selectivity for metabolic disease target validation.

Anti-Inflammatory Drug Discovery: L-Selectin/HS-GAG Pathway Screening

Given the Rimonyx patent's demonstration of in vivo anti-inflammatory efficacy for quinazolinecarboxamide derivatives (DTH model: 25 mg/kg p.o., p<0.05; peritonitis model: 10 mg/kg i.p., p<0.001), [2] the 3-methoxy analog serves as a structurally simplified screening candidate for HS-GAG/L-selectin antagonism. Its lower molecular weight and reduced complexity relative to the patented lead compounds make it an attractive starting point for hit-to-lead optimization campaigns targeting inflammatory bowel disease, rheumatoid arthritis, or psoriasis.

Tankyrase Inhibitor Fragment-Based Drug Discovery (FBDD)

The co-crystal structure of the hexahydroquinazolin-2-yl core in complex with TNKS2 (PDB 5ZQP) validates this scaffold as a tankyrase-binding fragment. [3] The 3-methoxybenzamide analog, with its minimal molecular weight (299.32 Da), is well-suited for fragment screening, biophysical binding assays (SPR, ITC, TSA), and structure-guided elaboration. Medicinal chemistry teams can use this compound as a starting fragment for growing toward potent, selective tankyrase inhibitors targeting Wnt-dependent colorectal cancers.

Compound Library Procurement for High-Throughput Screening (HTS)

Procurement officers building focused quinazoline-carboxamide screening decks should include the 3-methoxy analog alongside the unsubstituted, 2-methoxy, and 4-methoxy variants to ensure comprehensive coverage of the benzamide SAR space. [4] The enhanced solubility predicted for the methoxy-substituted series (ΔTPSA ≈ +11 Ų vs. methyl analogs) reduces the risk of compound precipitation during DMSO-to-assay-buffer transfer, improving HTS data quality and reducing false-negative rates.

Quote Request

Request a Quote for 3-methoxy-N-(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.